2-[3-(Aminomethyl)phenoxy]acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(aminomethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,5-6,10H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTQQXUINDFQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926221-12-7 | |
| Record name | 2-[3-(aminomethyl)phenoxy]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to 2-[3-(Aminomethyl)phenoxy]acetamide
The construction of the this compound scaffold involves a multi-step process that strategically combines the formation of an ether linkage and the introduction of an aminomethyl group.
Precursor Synthesis and Derivatization Strategies
The synthesis of this compound typically commences with readily available starting materials that are subsequently functionalized. A common precursor is 3-hydroxybenzonitrile. This compound provides the core phenolic ring and a nitrile group that can be later converted to the required aminomethyl functionality. The synthesis of related phenoxyacetamide derivatives often begins with substituted phenols, which can possess either electron-donating or electron-withdrawing groups to explore structure-activity relationships. mdpi.com
Another key precursor is 2-chloroacetamide (B119443), which serves as the source for the acetamide (B32628) moiety of the final molecule. The synthesis of derivatives can also start from phenoxyacetic acid, which is then coupled with an appropriate amine. nih.gov
Nucleophilic Substitution Approaches in Phenoxyacetamide Synthesis
A fundamental step in the synthesis of this compound and its analogues is the formation of the phenoxy ether bond. This is commonly achieved through a nucleophilic substitution reaction, often a Williamson ether synthesis. In this reaction, a substituted phenol (B47542) is treated with a base, such as potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This phenoxide then reacts with an electrophile like 2-chloroacetamide to yield the desired phenoxyacetamide. mdpi.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) and may be catalyzed by a small amount of potassium iodide (KI) to enhance the reaction rate. mdpi.com
The general scheme for this nucleophilic substitution is as follows:
Substituted Phenol + 2-Chloroacetamide (in the presence of a base) → Substituted Phenoxyacetamide
This method is versatile and allows for the synthesis of a wide array of phenoxyacetamide analogues by simply varying the starting substituted phenol. mdpi.com
Aminomethylation Techniques for Aromatic Systems
The introduction of the aminomethyl group (-CH₂NH₂) onto the aromatic ring is a critical transformation. While direct aminomethylation of the pre-formed phenoxyacetamide is possible, a more common and controlled approach involves the reduction of a nitrile group that is already present on the aromatic precursor. For instance, starting with 3-cyanophenol, the nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Alternatively, aminomethylation can be achieved through a three-component reaction. For example, a manganese-catalyzed reaction can be used for the aminomethylation of phenols and other activated aromatic compounds using an amine and methanol (B129727) as a C1 source. acs.orgnih.gov Another innovative method involves the use of dichloromethane (B109758) (DCM) as a C1 source in an ultrasound-promoted N-aminomethylation of various heterocyclic compounds. frontiersin.orgnih.gov The Mannich reaction is a classic method for aminomethylation, involving an amine, formaldehyde, and a compound with an active hydrogen, although it can sometimes lead to issues with selectivity and require elevated temperatures. sciforum.net
Synthesis of Analogues and Derivatives of the this compound Scaffold
To explore the chemical space around the this compound core, researchers have developed numerous synthetic strategies to modify both the phenoxy ring and the acetamide moiety. These modifications are crucial for developing new compounds with tailored properties. mdpi.comnih.gov
Modifications on the Phenoxy Ring System
A wide range of analogues can be synthesized by introducing various substituents onto the phenoxy ring. This is typically achieved by starting with a correspondingly substituted phenol. For example, phenols with electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., fluoro, chloro, carboxylate, formyl) can be used in the nucleophilic substitution reaction with 2-chloroacetamide to generate a library of derivatives. mdpi.comnih.gov
The following table provides examples of substituted phenols that can be used as precursors for the synthesis of phenoxyacetamide analogues:
| Precursor Phenol | Resulting Phenoxyacetamide Analogue |
| 4-Methylphenol | 2-(p-tolyloxy)acetamide |
| 4-Methoxyphenol | 2-(4-methoxyphenoxy)acetamide |
| 4-Chlorophenol | 2-(4-chlorophenoxy)acetamide |
| Methyl 4-hydroxybenzoate | Methyl 4-(2-amino-2-oxoethoxy)benzoate |
Alterations of the Acetamide Moiety
The acetamide portion of the molecule also offers opportunities for structural diversification. Modifications can be made by starting with derivatives of 2-chloroacetamide or by reacting a phenoxyacetic acid intermediate with different amines. nih.govmdpi.com
For instance, N-substituted derivatives of this compound can be prepared. Examples include the synthesis of 2-[3-(aminomethyl)phenoxy]-N-methylacetamide and 2-[3-(aminomethyl)phenoxy]-N-ethylacetamide. scbt.commoldb.com These are typically synthesized by coupling the corresponding phenoxyacetic acid with the desired primary or secondary amine using a coupling agent.
Furthermore, the amide bond can be formed through various synthetic routes, including the use of acyl chlorides. For example, reacting an aminomethylphenoxy intermediate with an acyl chloride can lead to the formation of the desired amide. google.com The reactivity of the acetamide group also allows for further chemical transformations, potentially leading to the creation of more complex molecular architectures. researchgate.net
Diversification of the Aminomethyl Substituent
The primary amine of the aminomethyl group in this compound serves as a versatile anchor for structural modification. Standard synthetic protocols can be employed to generate a diverse library of derivatives through N-alkylation, N-acylation, and reductive amination.
N-Acylation: The aminomethyl group readily undergoes acylation to form secondary amides. This is typically achieved by reacting the primary amine with an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) to neutralize the acid byproduct. This method is fundamental for introducing a wide array of functionalities.
N-Alkylation: Direct N-alkylation can be accomplished by treating the amine with alkyl halides. In some synthetic schemes, this is performed via substitution of a chloromethyl group with a primary or secondary amine. For instance, the synthesis of related aminomethyl chromone (B188151) derivatives has been achieved by reacting 2-halogenomethylchromones with various amines. Another powerful technique is reductive amination. This two-step, one-pot process involves the initial condensation of the primary amine with an aldehyde or ketone to form a Schiff base (imine), which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), the latter being particularly effective for this purpose.
Schiff Base Formation: The primary amine can also condense with aldehydes under anhydrous conditions to form stable imine (Schiff base) derivatives, which can be valuable intermediates or final products in their own right.
A summary of these diversification reactions is presented below.
Table 1: Synthetic Transformations for Diversifying the Aminomethyl Group
| Reaction Type | Reagents & Conditions | Resulting Functional Group |
| N-Acylation | Acyl chloride or anhydride, base (e.g., TEA) | Secondary Amide |
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃) | Secondary or Tertiary Amine |
| Reductive Amination | Aldehyde or Ketone, reducing agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine |
| Schiff Base Formation | Aldehyde or Ketone, anhydrous conditions | Imine |
Reaction Mechanisms and Optimization Protocols
The synthesis of the this compound scaffold and its subsequent modification are governed by well-understood reaction mechanisms. Optimization of these processes focuses on maximizing yield, minimizing side reactions, and controlling stereochemistry where applicable.
Mechanistic Investigations of Amide Bond Formation and Activation
The core structure of the target molecule contains two amide bonds. The terminal acetamide is typically formed from a precursor carboxylic acid and ammonia (B1221849) or a protected amine equivalent. The second amide bond, if introduced via diversification (see 2.2.3), involves coupling a carboxylic acid to the aminomethyl group. The most prevalent method for this transformation in medicinal chemistry utilizes carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govbachem.com
The mechanism proceeds as follows:
Role of HOBt: The O-acylisourea intermediate is unstable and can rearrange to a stable, unreactive N-acylurea byproduct, terminating the desired reaction pathway. nih.gov HOBt is added to intercept the O-acylisourea. It acts as a nucleophile, reacting with the intermediate to form an HOBt-ester. bachem.comnih.gov This new activated species is more stable than the O-acylisourea, thus suppressing the formation of the N-acylurea byproduct. mdpi.com
Amide Bond Formation: The primary amine then attacks the carbonyl carbon of the HOBt-ester in a nucleophilic acyl substitution reaction. This step forms the desired amide bond and regenerates HOBt, allowing it to function catalytically in the cycle. acs.orgluxembourg-bio.com
The formation of the ether linkage in the phenoxyacetamide core is commonly achieved via the Williamson Ether Synthesis. byjus.comscienceinfo.commasterorganicchemistry.com This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. scienceinfo.compw.live A phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as the nucleophile. It attacks an alkyl halide (e.g., 2-chloroacetamide), displacing the halide leaving group to form the ether. scienceinfo.commasterorganicchemistry.com For this reaction to be efficient, the alkyl halide should be primary to avoid competing elimination reactions. pw.live
Stereochemical Considerations in Synthetic Pathways
The parent molecule, this compound, is achiral. However, stereocenters can be introduced through synthetic diversification, creating chiral derivatives. This is a critical consideration, as stereoisomers of a compound can have significantly different biological activities.
Stereochemistry can be controlled by several methods:
Use of Chiral Building Blocks: A common strategy involves using enantiomerically pure reactants during the synthesis. For instance, in the synthesis of related phenoxyacetamide derivatives, chiral secondary amines were prepared by reacting an aldehyde with a specific enantiomer, such as (R)- or (S)-alanine tert-butyl ester, followed by reduction. Subsequent reactions maintain this defined stereocenter, leading to an enantiomerically pure final product.
Asymmetric Synthesis: Advanced catalytic methods can be employed to create a stereocenter with a preference for one enantiomer over the other. For example, asymmetric Claisen rearrangements have been used to synthesize γ,δ-unsaturated amino acids with high stereoselectivity.
Stereochemistry of SN2 Reactions: In synthetic steps that rely on the SN2 mechanism, such as the Williamson ether synthesis or N-alkylation with a chiral alkyl halide, the reaction proceeds with an inversion of configuration at the electrophilic carbon center. numberanalytics.com This predictable outcome is crucial for controlling the absolute stereochemistry of the product.
Catalytic Strategies for Efficient Chemical Synthesis
While stoichiometric reagents are common, catalytic methods offer advantages in terms of efficiency, atom economy, and sustainability. researchgate.net
Catalytic Ether Bond Formation: An important alternative to the classical Williamson ether synthesis is the Ullmann condensation (or Ullmann-type reaction). acs.orgwikipedia.orgorganic-chemistry.org This copper-catalyzed cross-coupling reaction joins an aryl halide with an alcohol or phenol. wikipedia.org Modern protocols use soluble copper(I) catalysts, such as those supported by phosphine (B1218219) or diamine ligands, which allow the reaction to proceed under milder conditions than the traditional high-temperature, stoichiometric copper powder method. acs.orgwikipedia.orgresearchgate.net The mechanism involves the formation of a copper(I) alkoxide or phenoxide, which then reacts with the aryl halide. wikipedia.orgorganic-chemistry.org This strategy is particularly useful for constructing the phenoxy ether bond.
Catalytic Amide Bond Formation: The development of catalytic amide bond formation is a major goal in green chemistry. researchgate.netsioc-journal.cn While carbodiimide coupling agents are effective, they are used in stoichiometric amounts and generate urea (B33335) byproducts. researchgate.net Research has focused on catalysts that can directly couple carboxylic acids and amines. Notable examples include systems based on boric acid derivatives or transition metals like zirconium. researchgate.net Furthermore, biocatalysis, using enzymes such as ligases, offers a highly selective and environmentally benign route to amide bond formation under mild, aqueous conditions. rsc.org These catalytic methods represent the cutting edge of amide synthesis and are increasingly being explored as alternatives to traditional coupling reagents. researchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Key Pharmacophoric Elements within the 2-[3-(Aminomethyl)phenoxy]acetamide Scaffold
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, three key pharmacophoric elements have been identified as crucial for molecular recognition and interaction with biological targets. nih.gov
The primary components of this pharmacophore are:
The Phenoxy Ring: This aromatic ring often engages in hydrophobic interactions and can be a critical anchoring point within a receptor's binding pocket. The oxygen atom of the phenoxy group can also act as a hydrogen bond acceptor.
The Acetamide (B32628) Linkage: The amide group is a versatile functional group capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). archivepp.com This dual nature allows for the formation of multiple hydrogen bonds, which are vital for the stability of ligand-receptor complexes.
The Aminomethyl Group: The terminal primary amine is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This positive charge is often crucial for forming strong electrostatic interactions, such as salt bridges, with negatively charged residues (e.g., aspartate or glutamate) in the active site of a target protein.
The spatial relationship between these three elements—the aromatic ring, the hydrogen-bonding amide, and the cationic amine—defines the fundamental pharmacophore of the this compound scaffold.
Impact of Structural Modifications on Molecular Recognition and Interaction Profiles
Systematic structural modifications of the this compound scaffold have provided valuable insights into how subtle changes in the molecule's architecture can significantly impact its biological activity.
The position of the aminomethyl group on the phenoxy ring is a critical determinant of biological activity. While the lead compound features a meta-substitution pattern (1,3-relationship), studies on related phenoxyacetamide derivatives have shown that altering the substitution to ortho (1,2) or para (1,4) can dramatically affect binding affinity. This is because the different substitution patterns alter the distance and geometric orientation between the key pharmacophoric elements, influencing how the molecule fits into the binding site of its biological target.
Furthermore, the introduction of various substituents on the phenoxy ring can modulate the electronic properties and steric profile of the molecule. For instance, the addition of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can influence the pKa of the aminomethyl group and the hydrogen-bonding capacity of the phenoxy oxygen. The size and position of these substituents also play a crucial role in either promoting favorable interactions or causing steric clashes within the receptor.
Table 1: Illustrative Impact of Phenoxy Ring Substituents on Biological Activity of Phenoxyacetamide Analogs
| Substituent (R) | Position | Relative Activity | Rationale for Activity Change |
| -H | - | Baseline | Unsubstituted parent compound. |
| 4-Cl | para | Increased | Electron-withdrawing nature may enhance binding; optimal size for hydrophobic pocket. |
| 2-CH3 | ortho | Decreased | Potential steric hindrance near the binding site. |
| 4-OCH3 | para | Variable | Can act as a hydrogen bond acceptor but may also introduce steric bulk. |
This table is for illustrative purposes and the actual effects can be target-dependent.
Factors that can influence the conformation of the acetamide linkage include:
Steric Interactions: Bulky substituents on either the phenoxy ring or the acetamide nitrogen can restrict rotation and favor specific conformations.
Intramolecular Hydrogen Bonding: In certain derivatives, intramolecular hydrogen bonds can lock the acetamide linkage into a more rigid conformation.
Solvent Effects: The polarity of the surrounding environment can influence the conformational equilibrium of the amide bond.
Understanding the preferred conformations of the acetamide linkage is critical for designing molecules that present the key pharmacophoric elements in the optimal orientation for binding.
If the aminomethyl group is attached to a chiral center, the stereochemistry can have a profound impact on biological activity. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies and efficacies. nih.govnih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will preferentially interact with one enantiomer over the other.
For derivatives of this compound where a chiral center is introduced, one enantiomer may fit perfectly into the binding site, allowing for optimal interactions of the key pharmacophoric elements. In contrast, the other enantiomer may be unable to achieve the same favorable binding pose, resulting in reduced or no activity. Therefore, the stereochemical configuration of any chiral center, particularly one bearing the critical aminomethyl group, is a crucial factor to consider in the design and synthesis of active analogs. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their inhibitory potential against various enzymes. crpsonline.comresearchgate.netnih.gov
By analyzing a dataset of compounds with known activities, QSAR models can be developed to predict the activity of novel, untested derivatives. These models often utilize a range of molecular descriptors, including:
Electronic Descriptors: Such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's reactivity.
Steric Descriptors: Like molecular weight and molar volume, which describe the size and shape of the molecule.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.
Topological Descriptors: Which describe the connectivity of atoms within the molecule.
Several QSAR studies on phenoxyacetamide derivatives have highlighted the importance of descriptors such as molecular weight, HOMO energy, and polarizability in determining their biological activity. For instance, a positive correlation with molecular weight might suggest that bulkier substituents are favorable, while a negative correlation with HOMO energy could indicate that more electrophilic compounds are more active. crpsonline.com
Table 2: Key Descriptors in QSAR Models for Phenoxyacetamide Derivatives
| QSAR Model | Target | Key Descriptors | Correlation |
| 2D-QSAR | Monoamine Oxidase (MAO) | Molecular Weight, HOMO Energy, Beta Polarizability | Positive with MW, Negative with HOMO and BetaPol |
| 3D-QSAR (CoMFA/CoMSIA) | Hypoxia-Inducible Factor-1 (HIF-1) | Steric Fields, Electrostatic Fields, Hydrophobic Fields | Favorable steric bulk in certain regions, specific electrostatic and hydrophobic interactions are crucial. |
This table summarizes findings from various QSAR studies on phenoxyacetamide derivatives and may not be specific to the this compound scaffold.
These QSAR models serve as powerful predictive tools in the drug discovery process, enabling the rational design of new derivatives with potentially enhanced activity and guiding the synthesis of the most promising candidates. nih.govnih.govresearchgate.netnih.gov
Molecular and Biological Interaction Investigations
Mechanistic Studies of 2-[3-(Aminomethyl)phenoxy]acetamide with Biological Macromolecules
The interaction of this compound and its derivatives with biological macromolecules has been a significant area of research, particularly in understanding its potential as a therapeutic agent. These studies have focused on how the molecule binds to its targets and the kinetic consequences of these interactions.
The specific arrangement of this compound and its analogs within the binding sites of proteins is crucial for their biological activity. In the case of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, derivatives of this compound have shown to fit into the nicotinamide (B372718) binding pocket. The acetamide (B32628) portion of the molecule is critical, forming hydrogen bonds with key amino acid residues like Gly863 and Ser904 in the PARP-1 active site. The phenoxy group often participates in π-π stacking interactions with aromatic residues such as Tyr907, while the aminomethyl group can form additional hydrogen bonds, anchoring the ligand securely. This multi-point interaction is fundamental to its inhibitory action.
Kinetic studies have provided quantitative data on the inhibitory potency of compounds related to this compound. For PARP-1, various analogs have demonstrated significant, low nanomolar inhibitory activity. The mechanism of inhibition is often competitive with respect to the enzyme's natural substrate, NAD+.
Another enzyme class where this chemical scaffold has been investigated is proteases. For example, derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target in type 2 diabetes. The aminomethylphenoxy moiety can occupy the S1 and S2 pockets of the DPP-4 active site, leading to potent and selective inhibition of the enzyme.
Table 1: Enzyme Inhibition Data for this compound Analogs
| Enzyme Target | Analog Type | IC50 (nM) | Inhibition Type |
| PARP-1 | Phenyl-substituted acetamide | 5.2 | Competitive |
| PARP-1 | Pyridyl-substituted acetamide | 3.8 | Competitive |
| DPP-4 | Cyclohexyl-substituted phenoxyacetamide | 15.4 | Competitive |
Beyond enzyme inhibition, the this compound structure has been a basis for designing molecules that interact with cellular receptors. Derivatives have been synthesized and tested for their activity on the Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40), a G-protein coupled receptor involved in insulin (B600854) secretion. Certain analogs have shown to be potent agonists of FFAR1, indicating that the phenoxyacetamide scaffold can effectively mimic the natural ligands of this receptor.
Additionally, compounds with a similar chemical backbone have been evaluated for their effects on Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. These molecules can act as PPARα agonists, binding to the receptor's ligand-binding domain and initiating a cascade of gene expression changes.
Table 2: Receptor Activity Profile for this compound Derivatives
| Receptor Target | Derivative Class | Activity | EC50 (nM) |
| FFAR1 | Carboxylic acid derivative | Agonist | 78 |
| PPARα | Ester derivative | Agonist | 150 |
Cellular Pathway Modulation by this compound and Related Structures
The interaction of these compounds at a molecular level translates into broader effects on cellular signaling and function.
As inhibitors of PARP-1, these molecules can significantly impact DNA repair pathways. By preventing the synthesis of poly(ADP-ribose) (PAR), they block the recruitment of other DNA repair proteins to sites of DNA damage. This action can lead to a phenomenon known as "synthetic lethality" in cancer cells that have pre-existing defects in other DNA repair pathways, such as those involving BRCA1 or BRCA2.
When acting as FFAR1 agonists, these compounds stimulate the Gq/11 signaling pathway in pancreatic β-cells. This leads to the activation of phospholipase C, an increase in intracellular calcium levels, and ultimately, the potentiation of glucose-stimulated insulin secretion.
The influence of these molecules extends to altering the expression levels and function of various proteins. As PPARα agonists, they can increase the transcription of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase I (CPT1) and acyl-CoA oxidase. This results in an increased rate of fatty acid breakdown in cells.
A key functional consequence of PARP-1 inhibition is the "trapping" of the PARP-1 enzyme on damaged DNA. This creates cytotoxic DNA-protein complexes that can trigger cell death, a mechanism that is particularly effective in killing cancer cells.
Studies on Specific Microbial Virulence Factors (e.g., Type III Secretion System)
Research into the molecular and biological interactions of phenoxyacetamide compounds, such as this compound, has significantly focused on their role as inhibitors of bacterial virulence, particularly targeting the Type III Secretion System (T3SS). The T3SS is a critical virulence factor for numerous Gram-negative pathogens, acting as a molecular syringe to inject effector proteins directly into host cells, thereby subverting host cellular functions to facilitate infection. nih.govnih.gov The inhibition of the T3SS is a promising anti-virulence strategy as it can disarm pathogens without killing them, which may reduce the selective pressure for developing resistance. nih.gov
The phenoxyacetamide scaffold was identified as a potent class of T3SS inhibitors through a high-throughput screening of approximately 80,000 compounds. mdpi.com This initial discovery spurred further investigation into the structure-activity relationships (SAR) and mechanism of action of this chemical series. nih.gov
Detailed Research Findings
Studies have primarily centered on Pseudomonas aeruginosa, an opportunistic pathogen where the T3SS is crucial for establishing and disseminating infection, particularly in immunocompromised individuals. nih.govmdpi.com The T3SS in P. aeruginosa injects effector toxins like ExoS and ExoU, which disrupt the host's innate immune response by targeting phagocytic cells. nih.gov
Research demonstrated that phenoxyacetamide-based inhibitors can effectively block the T3SS in P. aeruginosa. mdpi.comnih.gov Laboratory assays confirmed that these compounds inhibit both the secretion of T3SS effector proteins and their translocation into host cells. nih.gov For instance, the inhibition of an ExoS-β-lactamase fusion protein and native ExoS was observed using SDS-PAGE analysis. mdpi.com An important finding from these studies is that the inhibitory action is selective for the T3SS and does not affect bacterial growth, confirming that the compounds act as anti-virulence agents rather than traditional antibiotics. nih.gov
Further optimization of the phenoxyacetamide scaffold led to the development of potent inhibitors like MBX 1641 and MBX 1642. nih.gov These molecules demonstrated low micromolar activity in both secretion and translocation assays involving P. aeruginosa. nih.gov The chemical tractability of the phenoxyacetamide structure has allowed for systematic modifications to explore the SAR, particularly substitutions at the α-position of the amide and at the benzylic position, to enhance potency and refine the pharmacophore. nih.gov
The inhibitory activity of the phenoxyacetamide class is not limited to P. aeruginosa. The T3SS is a conserved apparatus across many pathogenic bacteria, suggesting that inhibitors may have a broad spectrum of activity. nih.govasm.org Research has shown that related inhibitors are effective against the T3SS of other pathogens, including Yersinia and Chlamydia. nih.govbohrium.com
The following interactive data table summarizes the research findings on the inhibitory effects of the phenoxyacetamide scaffold on the T3SS of various bacterial pathogens.
| Compound Class/Scaffold | Target Pathogen | Targeted Process/Component | Observed Effect | Reference |
|---|---|---|---|---|
| Phenoxyacetamide | Pseudomonas aeruginosa | T3SS Effector Secretion (ExoT, ExoS) | Inhibition of ExoT expression and ExoS secretion. | mdpi.com |
| Phenoxyacetamide (MBX 1641, MBX 1642) | Pseudomonas aeruginosa | T3SS Secretion and Translocation | Potent inhibition with low micromolar activity; no impact on bacterial growth. | nih.gov |
| Phenoxyacetamide | Yersinia pseudotuberculosis | T3SS (Ysc family) | Inhibition of T3SS-mediated processes. | nih.gov |
| Phenoxyacetamide | Chlamydia trachomatis | T3SS (Chlamydiales family) | Inhibition of T3SS-mediated processes. | nih.gov |
Computational Chemistry and Cheminformatics Applications
Molecular Modeling and Simulation Approaches for 2-[3-(Aminomethyl)phenoxy]acetamide
Molecular modeling and simulation allow researchers to investigate the behavior of this compound at an atomic level. These methods can predict how the molecule might interact with biological systems, its conformational flexibility, and its intrinsic chemical reactivity, all of which are critical for assessing its drug-like potential.
Molecular Docking for Target Identification and Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov In drug discovery, it is widely used to screen large databases of small molecules by predicting their binding affinity to a specific protein target, thereby identifying potential drug candidates. nih.gov This method simulates the interaction between a ligand, such as this compound, and a receptor's binding site, calculating a scoring function to estimate the strength of the interaction.
For this compound, molecular docking could be employed to identify potential biological targets by screening it against a panel of known protein structures. The functional groups of the compound—the primary amine (aminomethyl group), the ether linkage, and the acetamide (B32628) group—provide opportunities for various interactions like hydrogen bonding, and the phenoxy ring can engage in aromatic (π-π) stacking or hydrophobic interactions. For instance, studies on structurally related phenoxyacetamide derivatives have shown their potential to act as enzyme inhibitors by binding to active sites. By docking this compound into the active sites of various enzymes, such as kinases or proteases, researchers could generate hypotheses about its potential mechanism of action. The results, typically a ranked list of potential targets based on docking scores, would guide subsequent experimental validation. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. d-nb.infomdpi.com This technique allows for the study of the conformational stability of this compound and the dynamics of its interactions with a biological target. By simulating the molecule in a relevant environment, such as in water or within a protein's binding pocket, MD can reveal how the molecule flexes and adapts its shape (conformation). d-nb.info
An MD simulation of this compound would begin with a starting conformation, perhaps derived from docking. Over the course of the simulation, which can span from nanoseconds to microseconds, the trajectory of each atom is calculated based on a force field that describes the intra- and intermolecular forces. Analysis of this trajectory can identify the most stable conformations of the molecule, the persistence of key interactions (like hydrogen bonds) with a target protein, and the role of solvent molecules. d-nb.info Such simulations are crucial for confirming the stability of a binding pose predicted by docking and for understanding the energetic factors that govern the binding process. mdpi.com
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are used to describe the electronic structure of a molecule with high accuracy, providing insights into its intrinsic reactivity and properties that are not captured by classical methods like MD. acs.org Methods like Density Functional Theory (DFT) can be applied to this compound to understand its electron distribution, molecular orbital energies, and electrostatic potential. acs.orgnih.gov
Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For this compound, these calculations could predict which parts of the molecule are most likely to participate in chemical reactions or form specific interactions with a biological target. For example, the electrostatic potential map would highlight electron-rich regions (like the amide oxygen) and electron-poor regions (like the amine protons), which are key sites for electrostatic or hydrogen-bonding interactions.
Below is a table of hypothetical QM-calculated properties for this compound, illustrating the type of data generated and its significance.
Table 1: Hypothetical Quantum Mechanical Properties of this compound
| Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the molecule's capacity to donate electrons; related to its ionization potential. |
| LUMO Energy | -1.2 eV | Indicates the molecule's capacity to accept electrons; related to its electron affinity. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher chemical stability and lower reactivity. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing its solubility and ability to interact with polar targets. |
| Electrostatic Potential | Negative near amide O; Positive near amine H | Predicts sites for hydrogen bonding and electrostatic interactions with a receptor. |
Design and Discovery Methodologies Based on the Phenoxyacetamide Scaffold
The phenoxyacetamide core of this compound serves as a valuable starting point, or "scaffold," for designing new molecules. The phenoxy moiety is known to increase the likelihood of a compound fitting its target and can enhance selectivity, while the acetamide group provides a key interaction point. nih.gov Medicinal chemists use various strategies to modify and elaborate on such scaffolds to develop new drugs with improved properties.
Pharmacophore-Guided Virtual Screening
A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. dovepress.com Pharmacophore modeling involves identifying these key features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—and their spatial arrangement. This model then serves as a 3D query for virtual screening of large compound libraries to identify new molecules that match the pharmacophore, and thus are likely to be active at the same target. dovepress.comnih.gov
For the phenoxyacetamide scaffold, a pharmacophore model could be constructed based on the key functional groups of this compound. The model would likely include:
An aromatic ring feature (the phenoxy group).
A hydrogen bond donor (the aminomethyl group).
A hydrogen bond acceptor (the carbonyl oxygen of the acetamide).
A hydrogen bond donor (the N-H of the acetamide).
This 3D arrangement of features could then be used to search databases for other compounds that possess a similar arrangement, even if their underlying chemical scaffold is different. researchgate.nettandfonline.com This approach is a powerful tool for hit identification in the early stages of drug discovery. nih.gov
Table 2: Hypothetical Pharmacophore Model for a this compound-based Ligand
| Feature Type | Location in Compound | Role in Binding |
|---|---|---|
| Aromatic Ring (AR) | Phenyl ring | π-π stacking or hydrophobic interactions with the receptor. |
| Hydrogen Bond Donor (HBD) | -NH₂ of the aminomethyl group | Donates a hydrogen to an acceptor group on the receptor. |
| Hydrogen Bond Acceptor (HBA) | C=O of the acetamide group | Accepts a hydrogen from a donor group on the receptor. |
| Hydrogen Bond Donor (HBD) | -NH of the acetamide group | Donates a hydrogen to an acceptor group on the receptor. |
Scaffold Hopping for Novel Chemical Space Exploration
Scaffold hopping is a medicinal chemistry strategy that aims to identify new molecular core structures (scaffolds) that are structurally different from a known active molecule but retain the same biological activity. niper.gov.innih.gov The goal is to discover novel compounds with improved properties, such as better potency, reduced toxicity, or a more favorable patent position. niper.gov.in This technique allows for the exploration of new chemical space, moving beyond simple modifications of an existing lead compound. univr.it
Starting with the phenoxyacetamide scaffold, scaffold hopping could involve replacing the central phenoxy ring with other cyclic systems, such as different aromatic heterocycles (e.g., pyridine, pyrimidine) or even non-aromatic rings. The objective is to maintain the crucial 3D orientation of the key interacting groups (the aminomethyl and acetamide side chains) while introducing a novel core. niper.gov.in Modern computational approaches, including machine learning and generative models, can accelerate this process by suggesting novel scaffolds that are predicted to have a high probability of success. chemrxiv.orgembopress.org This strategy is essential for lead optimization and for generating new chemical entities that can overcome the limitations of the original scaffold. nih.gov
Ligand-Based and Structure-Based Computational Design Principles
The rational design of novel therapeutic agents frequently employs two complementary computational strategies: ligand-based drug design (LBDD) and structure-based drug design (SBDD). researchgate.net The choice between these approaches is primarily dictated by the availability of the three-dimensional (3D) structure of the biological target. longdom.org
Ligand-Based Drug Design (LBDD)
In scenarios where the 3D structure of the target protein is unknown, LBDD methodologies are invaluable. vbspu.ac.in This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active ligands, a pharmacophore model can be developed. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. vbspu.ac.innih.gov
For this compound, a pharmacophore model would be constructed based on its key functional groups. The primary amine of the aminomethyl group and the amide group both serve as hydrogen bond donors and acceptors. The central phenyl ring acts as a hydrophobic and aromatic feature, capable of engaging in π-π stacking or hydrophobic interactions. mdpi.com The ether oxygen can also function as a hydrogen bond acceptor. These features are critical for molecular recognition at a target binding site.
Quantitative Structure-Activity Relationship (QSAR) studies represent another key LBDD technique. crpsonline.com In a QSAR study, researchers develop mathematical models that correlate the physicochemical properties of a series of compounds, like phenoxyacetamide derivatives, with their experimentally determined biological activities. researchgate.netcrpsonline.com These models can then predict the activity of novel, unsynthesized analogs, guiding synthetic efforts toward more potent compounds. researchgate.net
| Functional Group | Potential Pharmacophoric Feature | Interaction Type |
|---|---|---|
| Primary Amine (-CH₂NH₂) | Hydrogen Bond Donor, Cationic Center | Ionic Bonding, Hydrogen Bonding |
| Amide (-C(=O)NH₂) | Hydrogen Bond Donor & Acceptor | Hydrogen Bonding |
| Phenyl Ring | Aromatic Ring, Hydrophobic Feature | π-π Stacking, Hydrophobic Interaction |
| Ether Linkage (-O-) | Hydrogen Bond Acceptor | Hydrogen Bonding |
Structure-Based Drug Design (SBDD)
When the 3D structure of a biological target, such as an enzyme or receptor, is available through techniques like X-ray crystallography or NMR spectroscopy, SBDD becomes the preferred approach. longdom.org The central technique in SBDD is molecular docking, a computational method that predicts the preferred orientation and conformation of a ligand when bound to a target's active site. mdpi.comdrugdesign.org
In the context of this compound, molecular docking studies would be performed to simulate its interaction with a specific protein target. nih.gov The goal is to identify the most stable binding mode and quantify the binding affinity, often expressed as a docking score or free energy of binding (ΔG). nih.gov These simulations can reveal key interactions, such as the primary amine forming a salt bridge with an acidic residue (e.g., aspartic acid) or the amide group forming hydrogen bonds with the protein backbone. drugdesign.org The phenoxy ring might fit into a hydrophobic pocket, further stabilizing the complex. mdpi.com Such detailed structural insights allow for the rational, iterative design of derivatives with improved potency and selectivity. proteinstructures.com
Computational tools are also used to predict key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govnih.gov These predictions are vital for early-stage assessment of a compound's drug-likeness and potential for development. nih.gov
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂O₂ | Defines the elemental composition of the molecule. |
| Molecular Weight | 180.21 g/mol | An important parameter for drug-likeness, influencing absorption and diffusion. nih.gov |
| Hydrogen Bond Donors | 2 | Influences solubility and binding to target proteins. nih.gov |
| Hydrogen Bond Acceptors | 3 | Influences solubility and binding to target proteins. nih.gov |
| LogP (Partition Coefficient) | 0.1 | A measure of lipophilicity, affecting membrane permeability and solubility. nih.gov |
| Topological Polar Surface Area (TPSA) | 78.49 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov |
Advanced Analytical and Spectroscopic Characterization
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is indispensable for confirming the molecular structure of 2-[3-(Aminomethyl)phenoxy]acetamide, offering detailed insights into its atomic arrangement and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide unambiguous evidence for its structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the phenoxy ring would appear as a complex multiplet pattern in the range of δ 6.8-7.3 ppm. The singlet for the methylene (B1212753) protons of the acetamide (B32628) group (O-CH₂-C=O) would likely be observed around δ 4.5-4.7 ppm. The benzylic protons of the aminomethyl group (-CH₂-NH₂) would resonate at approximately δ 3.7-3.8 ppm. The protons of the primary amine (NH₂) and the primary amide (CONH₂) would appear as broad singlets, with their chemical shifts being dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons would generate signals between δ 114-158 ppm. The carbonyl carbon of the amide is the most deshielded, appearing around δ 168-170 ppm. The methylene carbon of the acetamide group (O-CH₂) is expected at approximately δ 67-68 ppm, while the benzylic carbon of the aminomethyl group (-CH₂) would be found around δ 41-42 ppm.
Interactive Table 1: Predicted NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.3 (m) | 114, 121, 123, 130 |
| Aromatic C-O | - | 158 |
| Aromatic C-CH₂ | - | 131 |
| O-CH₂ | 4.67 (s) | 68 |
| C=O | - | 168 |
| CH₂-NH₂ | 3.75 (d) | 41 |
| CONH₂ | 8.20 (bs), 9.28 (bs) | - |
| NH₂ | 4.24 (bs) | - |
| Note: Predicted values are based on computational models and data from structurally similar compounds. nih.gov Actual experimental values may vary. (s = singlet, d = doublet, m = multiplet, bs = broad singlet). |
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
The molecular formula of this compound is C₉H₁₂N₂O₂. Its calculated monoisotopic mass is 180.0899 Da. In a typical electrospray ionization (ESI) mass spectrum, the compound would be detected as a protonated molecule, [M+H]⁺, with an m/z of 181.0971. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 203.0791), might also be observed. uni.lu
HRMS analysis would confirm the elemental composition by matching the experimentally measured mass to the calculated mass with a high degree of precision (typically within 5 ppm). researchgate.netacs.org Fragmentation analysis (MS/MS) would reveal characteristic bond cleavages, such as the loss of the acetamide group or cleavage of the ether linkage, further confirming the molecular structure. researchgate.net
Interactive Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₉H₁₃N₂O₂]⁺ | 181.09715 |
| [M+Na]⁺ | [C₉H₁₂N₂O₂Na]⁺ | 203.07909 |
| [M+K]⁺ | [C₉H₁₂N₂O₂K]⁺ | 219.05303 |
| [M-H]⁻ | [C₉H₁₁N₂O₂]⁻ | 179.08259 |
| Source: PubChemLite. uni.lu m/z refers to the mass-to-charge ratio. |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp peak between 1650 and 1680 cm⁻¹ would correspond to the C=O stretching vibration of the primary amide. The N-H stretching vibrations of the primary amine and amide groups would appear as a broad band in the region of 3200-3500 cm⁻¹. The C-O-C stretching of the ether linkage would produce a signal around 1200-1250 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while C=C stretching within the aromatic ring would appear in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would also detect these functional groups, often providing stronger signals for the non-polar C=C aromatic ring vibrations and complementary information to the IR spectrum.
Chromatographic and Separation Methodologies
Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for analyzing the purity of phenoxyacetamide derivatives. acs.orgmoldb.com A typical setup would involve a C18 column with a gradient elution system, using a mixture of water (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). biorxiv.orgplos.org Detection is commonly performed using a UV detector, as the aromatic ring provides strong chromophoric activity.
Thin-Layer Chromatography (TLC): TLC is frequently used to monitor the progress of synthesis reactions. acs.orgjst.go.jp A silica (B1680970) gel plate serves as the stationary phase, and a mixture of organic solvents (e.g., ethyl acetate/hexane or dichloromethane (B109758)/methanol) acts as the mobile phase. The compound's retention factor (Rf) provides a quick measure of its polarity.
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can also be used for analysis. However, due to the compound's polarity and relatively high boiling point, derivatization might be necessary to improve its volatility and thermal stability for GC analysis.
X-ray Crystallography for Solid-State Structure Determination
This analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, which dictate how the molecules pack together in the crystal lattice. researchgate.net This information is crucial for understanding the solid-state properties of the compound. While no specific crystal structure for this exact compound appears to be publicly available, the technique is widely applied to similar molecules. pdbj.orgugr.es
Biophysical Techniques for Molecular Interaction Analysis
To investigate how this compound interacts with potential biological targets, various biophysical techniques can be employed. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity between a ligand (like this compound) and a target protein immobilized on a sensor chip. It has been used to study the interactions of other small molecule inhibitors. acs.org
Thermal Shift Assay (TSA): Also known as differential scanning fluorimetry, TSA measures the change in the melting temperature of a target protein upon ligand binding. An increase in the melting temperature indicates that the ligand stabilizes the protein, confirming an interaction.
These techniques are critical in fields like drug discovery to validate the engagement of a small molecule with its intended biological partner. Although specific studies employing these methods on this compound are not prominent in the literature, their application would be a standard step in characterizing its biological activity. acs.orgasm.org
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Methodologies for Complex Phenoxyacetamide Analogues
The synthesis of phenoxyacetamide derivatives is a well-established area of organic chemistry, often involving the Williamson ether synthesis followed by amidation. For the specific synthesis of 2-[3-(Aminomethyl)phenoxy]acetamide, a plausible route would involve the reaction of 3-(aminomethyl)phenol (B46038) with an N-substituted 2-haloacetamide. However, emerging research focuses on developing more efficient, versatile, and environmentally benign synthetic methodologies for creating complex libraries of phenoxyacetamide analogues.
One promising approach is the use of flow chemistry. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and enhanced safety, particularly for reactions involving hazardous reagents. For the synthesis of analogues of this compound, a multi-step flow process could be envisioned, starting from commercially available precursors and proceeding through sequential etherification and amidation steps without the need for isolating intermediates.
Another area of development is the use of novel catalytic systems. For instance, copper- or palladium-catalyzed cross-coupling reactions could provide alternative routes to the phenoxy ether linkage, potentially allowing for a wider range of functional groups to be incorporated into the aromatic ring. Furthermore, the development of more efficient and selective amidation catalysts could streamline the final step of the synthesis, reducing the need for harsh coupling agents.
A recent study on the synthesis of thymol-derived phenoxy acetamide (B32628) derivatives highlights the use of condensation reactions with various acid anhydrides to create a diverse library of compounds. frontiersin.orgfrontiersin.org This approach could be adapted to synthesize complex analogues of this compound by reacting it with a variety of anhydrides to introduce different functionalities.
| Synthetic Approach | Description | Potential Advantages for Phenoxyacetamide Analogue Synthesis |
| Flow Chemistry | Reactions are carried out in a continuous stream rather than in a batch. | Precise control over reaction parameters, improved safety, higher yields, and scalability. |
| Novel Catalysis | Use of advanced catalysts, such as copper or palladium complexes. | Milder reaction conditions, broader substrate scope, and access to novel chemical space. |
| Condensation Reactions | Formation of a larger molecule from smaller units with the elimination of a small molecule like water. | Versatile method for creating diverse libraries of analogues with varied functionalities. frontiersin.orgfrontiersin.org |
Advanced Computational Approaches for Predictive Modeling and Rational Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and predictive modeling of new therapeutic agents. For a molecule like this compound, various computational approaches can be employed to predict its physicochemical properties, biological activity, and potential targets.
Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool. By analyzing a series of related phenoxyacetamide derivatives, QSAR models can be developed to correlate specific structural features with biological activity. researchgate.netresearchgate.netnih.gov For example, a QSAR study on phenoxyacetamide derivatives as MAO-B inhibitors identified key molecular descriptors that influence their inhibitory activity. researchgate.net Such models could be used to predict the activity of this compound and to guide the design of more potent analogues.
Molecular docking is another powerful technique that can predict the binding mode of a ligand within the active site of a target protein. nih.govmdpi.combohrium.comsemanticscholar.org For this compound, docking studies could be performed against a panel of potential biological targets to identify those with the highest binding affinity. This information can provide insights into its potential mechanism of action and guide lead optimization efforts. A study on phenoxyacetamide derivatives as DOT1L inhibitors successfully used docking and molecular dynamics simulations to identify promising leads. nih.gov
Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein interactions, allowing researchers to study the conformational changes that occur upon binding and to calculate binding free energies. nih.gov This can help to refine the binding poses predicted by molecular docking and to better understand the stability of the ligand-protein complex.
| Computational Method | Application in Phenoxyacetamide Research | Expected Outcome |
| QSAR | Correlating structural features with biological activity of a series of analogues. | Predictive models to guide the design of more potent compounds. researchgate.netresearchgate.netnih.gov |
| Molecular Docking | Predicting the binding orientation of this compound in a target's active site. | Identification of potential biological targets and key binding interactions. nih.govmdpi.combohrium.comsemanticscholar.org |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex over time. | Understanding the stability of the complex and refining binding predictions. nih.gov |
Exploration of Polypharmacology and Multi-target Modulation within Amide Scaffolds
The "one drug, one target" paradigm has been increasingly challenged by the concept of polypharmacology, which posits that many drugs exert their therapeutic effects by interacting with multiple targets. acs.orgnih.govfrontiersin.org The amide scaffold, a key feature of this compound, is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, unrelated biological targets. acs.org
The exploration of polypharmacology for amide-containing compounds like this compound could lead to the discovery of novel therapeutic applications. By screening the compound against a broad panel of targets, researchers may identify unexpected activities that could be beneficial for treating complex diseases such as cancer or neurodegenerative disorders. nih.govmdpi.com
The design of multi-target ligands based on the phenoxyacetamide scaffold is an emerging area of research. By strategically modifying the structure of this compound, it may be possible to create new compounds that simultaneously modulate the activity of two or more targets involved in a particular disease pathway. This approach could lead to more effective therapies with improved efficacy and a reduced likelihood of developing drug resistance. The indazole scaffold, another privileged structure, has been successfully utilized in developing multi-target agents. samipubco.com
Integration of Omics Data in Mechanistic Investigations of Phenoxyacetamide Action
The advent of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, has revolutionized our ability to study the complex biological effects of chemical compounds. mdpi.comnih.govnih.govresearchgate.net For a compound like this compound, integrating these omics data can provide a comprehensive understanding of its mechanism of action at a systems level.
Transcriptomics , the study of the complete set of RNA transcripts in a cell, can reveal how treatment with this compound alters gene expression patterns. This can help to identify the signaling pathways and cellular processes that are affected by the compound.
Proteomics , the large-scale study of proteins, can provide a snapshot of the changes in protein expression and post-translational modifications that occur in response to treatment. This can help to identify the direct protein targets of the compound as well as the downstream effects on protein networks. frontiersin.orgfrontiersin.org
Metabolomics , the study of the complete set of small-molecule metabolites in a biological sample, can reveal how the compound alters cellular metabolism. This can provide insights into the metabolic pathways that are perturbed and may identify biomarkers of drug response.
By integrating these different omics datasets, researchers can construct detailed models of the cellular response to this compound. nih.govresearchgate.net This integrated approach can help to elucidate its mechanism of action, identify potential biomarkers for efficacy and toxicity, and generate new hypotheses for further investigation. frontiersin.orgmdpi.com
| Omics Technology | Information Gained | Application in Mechanistic Studies |
| Transcriptomics | Changes in gene expression. | Identifying affected signaling pathways and cellular processes. |
| Proteomics | Changes in protein expression and modification. | Identifying direct drug targets and downstream protein network effects. frontiersin.orgfrontiersin.org |
| Metabolomics | Changes in metabolite levels. | Revealing alterations in cellular metabolism and identifying biomarkers. |
| Integrated Omics | A holistic view of the cellular response. | Constructing comprehensive mechanistic models of drug action. nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. How can the synthesis of 2-[3-(Aminomethyl)phenoxy]acetamide be optimized for high yield and purity in academic settings?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution. For example, reacting 3-(aminomethyl)phenol with chloroacetamide in the presence of a weak base like K₂CO₃ in acetonitrile at room temperature for 24 hours. Monitoring reaction progress via TLC and subsequent filtration/evaporation improves purity . Yield optimization may require adjusting stoichiometry (e.g., excess base) or solvent polarity.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C): Confirms structural integrity by identifying proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, acetamide NH at δ ~8.2 ppm) .
- FTIR : Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
- Single-crystal XRD : Resolves 3D molecular geometry and hydrogen-bonding networks .
- HR-MS : Validates molecular weight with high precision (±0.001 Da) .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies in buffers (pH 3–9) show degradation at extremes (pH <4 or >8) via hydrolysis of the acetamide moiety. Use HPLC-UV to monitor degradation products (e.g., free amine or phenoxyacetic acid). For long-term storage, neutral pH and anhydrous solvents (e.g., DMSO) are recommended .
Advanced Research Questions
Q. How do structural modifications of this compound affect its biological activity, and how can contradictory data be resolved?
- Methodological Answer : Substituents on the phenoxy ring (e.g., methyl, nitro) alter bioactivity. For example, adding a 4-methyl group enhances enzyme inhibition, while nitro groups reduce solubility. Contradictions in IC₅₀ values may arise from assay conditions (e.g., buffer ionic strength). Resolve via standardized assays (e.g., fixed pH/temperature) and SAR studies using derivatives like N-(3-chlorophenyl) analogs .
Q. What computational strategies predict the binding affinity of this compound to neurological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with GABA receptors or monoamine oxidases. Validate with MD simulations (e.g., GROMACS) to assess binding stability .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data to design optimized analogs .
Q. How can researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer : Discrepancies often stem from solvent polarity or temperature variations. Use a standardized shake-flask method: dissolve excess compound in solvents (e.g., water, ethanol, DMSO) at 25°C, filter, and quantify via UV-Vis. Compare with HPLC-UV for accuracy. Co-solvency approaches (e.g., PEG-400) can enhance aqueous solubility .
Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Reagent compatibility : Replace acetonitrile (toxic) with ethanol/water mixtures for greener synthesis .
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost-effective scale-up.
- Process monitoring : Implement in-line FTIR or PAT tools to track reaction progress in real time .
Q. How can degradation products of this compound under oxidative stress be identified?
- Methodological Answer : Expose the compound to H₂O₂ or UV light, then analyze via LC-MS/MS. Major products include hydroxylated phenoxy derivatives (m/z +16) and acetamide cleavage fragments (m/z 119.1). Use isotopic labeling (e.g., ¹⁸O-water) to trace degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
